Apomethscopolamine Bromide
Description
Properties
CAS No. |
109668-57-7 |
|---|---|
Molecular Formula |
C18H22BrNO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1/t13?,14-,15+,16-,17+; |
InChI Key |
AQCNGNHMLUELLT-DIOKNTFJSA-M |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Q & A
Q. What validated analytical methods are recommended for quantifying Apomethscopolamine Bromide and its impurities?
A stability-indicating reversed-phase HPLC method is widely used, as per pharmacopeial standards. Key parameters include:
- Mobile phase : Sodium 1-hexanesulfonate monohydrate (5.16 g/L) and monobasic potassium phosphate (3.40 g/L) in water, adjusted to pH 2.8 with phosphoric acid .
- Relative retention times : this compound (3.5), Scopolamine Hydrobromide (0.9), and Methylatropine Bromide (1.2) (Table 1, ).
- Impurity thresholds : ≤0.1% for individual impurities and ≤0.5% total impurities, calculated using relative response factors (e.g., 0.6 for this compound) .
Q. How should researchers ensure compliance with pharmacopeial standards for this compound?
Follow USP guidelines for identity, purity, and assay:
- Identification : Use thin-layer chromatography (TLC) with bromothymol blue dye-buffer (pH 7.3) .
- Assay validation : Ensure recovery rates between 93.0–107.0% of labeled content via HPLC .
- Storage : Preserve in tight containers at controlled room temperature to prevent degradation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Ensure adequate airflow, especially in enclosed areas .
- Spill management : Use inert adsorbents (e.g., silica gel) for containment and avoid drainage contamination .
- Personal protective equipment (PPE) : Wear impervious gloves, safety glasses, and flame-resistant lab coats due to flammability risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles across studies?
- Method calibration : Cross-validate using USP reference standards (e.g., Methscopolamine Bromide RS) to align retention times and response factors .
- Buffer pH optimization : Adjust phosphoric acid concentration to stabilize separation (e.g., pH 2.8 minimizes peak tailing) .
- Data reconciliation : Apply the impurity calculation formula: where = relative response factor, = impurity peak area, = Apomethscopolamine peak area .
Q. What experimental design strategies minimize variability in stability studies?
- Forced degradation : Exclude peaks from mobile phase artifacts (e.g., Solution A in HPLC) to isolate true degradation products .
- Accelerated conditions : Test thermal (40–60°C) and photolytic (UV exposure) stress to model shelf-life degradation .
- Robustness testing : Vary acetonitrile concentration (±2%) in the mobile phase to assess method resilience .
Q. How can researchers optimize chromatographic conditions for co-eluting impurities?
- Gradient elution : Transition from 15% to 50% acetonitrile in Buffer Solution to resolve Scopolamine Hydrobromide (0.9 RT) from Methylatropine Bromide (1.2 RT) .
- Column selection : Use C18 columns with 5 µm particle size for improved peak symmetry .
- Detection wavelength : Set at 210 nm to enhance sensitivity for tropane alkaloids .
Q. What are the challenges in synthesizing high-purity this compound, and how can they be mitigated?
- Byproduct formation : Monitor tropic acid (0.4 RT) as a key intermediate; adjust reaction pH to suppress its formation .
- Crystallization control : Use ethanol-water mixtures at 4°C to enhance crystal purity .
- Purity validation : Cross-check NMR and HPLC data to confirm absence of diastereomers .
Methodological Best Practices
Q. How should researchers document experimental parameters for reproducibility?
- Detailed SOPs : Specify buffer preparation (e.g., exact molarity of sodium 1-hexanesulfonate) and filtration/degassing steps .
- Data reporting : Include relative response factors, injection volumes (e.g., 5 µL), and system suitability criteria (e.g., RSD ≤2% for peak areas) .
- Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and PPE usage .
Q. What frameworks assist in formulating hypothesis-driven research questions about this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
